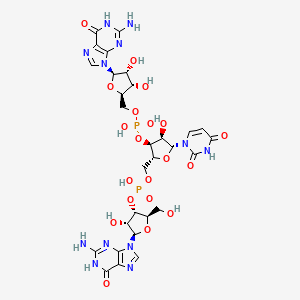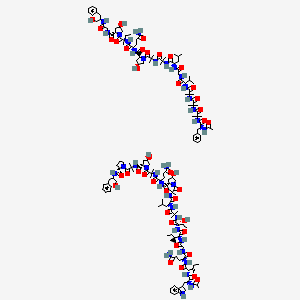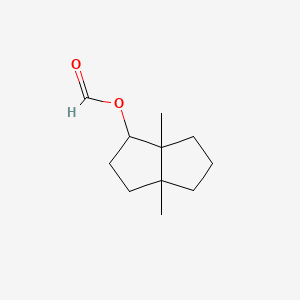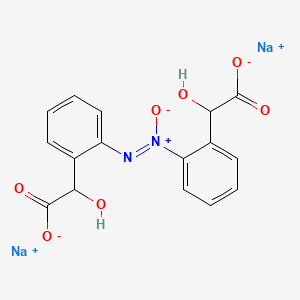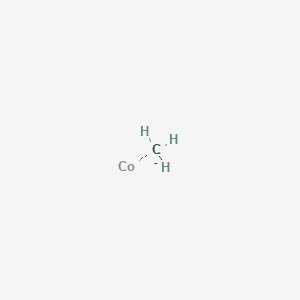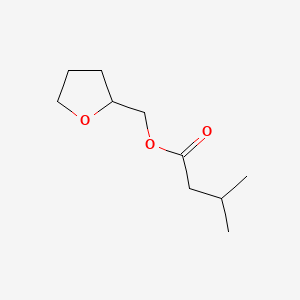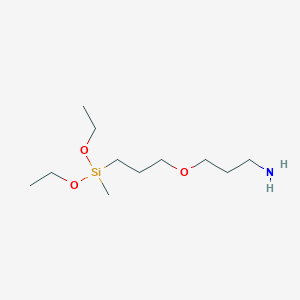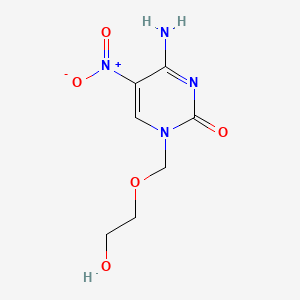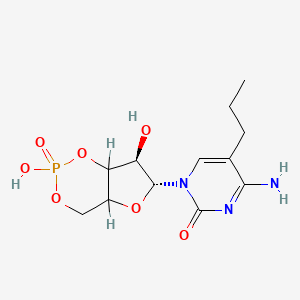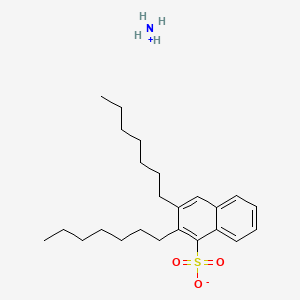
Ammonium diheptylnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium diheptylnaphthalenesulphonate is a chemical compound that belongs to the family of naphthalenesulfonates. These compounds are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its surfactant properties, making it useful in various industrial applications, including detergents, emulsifiers, and dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium diheptylnaphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of heptyl groups. The process can be summarized as follows:
Sulfonation of Naphthalene: Naphthalene is reacted with sulfuric acid to form naphthalenesulfonic acid.
Alkylation: The naphthalenesulfonic acid is then alkylated with heptyl groups using an alkylating agent such as heptyl chloride in the presence of a catalyst.
Neutralization: The resulting diheptylnaphthalenesulfonic acid is neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ammonium diheptylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid group.
Substitution: The compound can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted naphthalenesulfonates.
Scientific Research Applications
Ammonium diheptylnaphthalenesulphonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial processes
Mechanism of Action
The mechanism of action of ammonium diheptylnaphthalenesulphonate is primarily based on its surfactant properties. The compound has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, allowing it to reduce surface tension and stabilize emulsions. This property makes it effective in solubilizing hydrophobic compounds and enhancing their bioavailability. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in membrane permeability and protein function .
Comparison with Similar Compounds
Ammonium diheptylnaphthalenesulphonate can be compared with other naphthalenesulfonates and surfactants:
Similar Compounds:
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties, making it particularly effective in certain applications where other surfactants may not perform as well .
Properties
CAS No. |
93962-85-7 |
|---|---|
Molecular Formula |
C24H39NO3S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
azanium;2,3-diheptylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C24H36O3S.H3N/c1-3-5-7-9-11-15-20-19-21-16-13-14-18-23(21)24(28(25,26)27)22(20)17-12-10-8-6-4-2;/h13-14,16,18-19H,3-12,15,17H2,1-2H3,(H,25,26,27);1H3 |
InChI Key |
UWASBNOHSIELBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCC)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


